ASS234
ASS234
ASS234 is a multitarget directed propargylamine for alzheimer's disease therapy.
Brand Name:
Vulcanchem
CAS No.:
1334106-34-1
VCID:
VC0519571
InChI:
InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3
SMILES:
C#CCN(CC(N1C)=CC2=C1C=CC(OCCCC3CCN(CC4=CC=CC=C4)CC3)=C2)C
Molecular Formula:
C29H37N3O
Molecular Weight:
443.635
ASS234
CAS No.: 1334106-34-1
Inhibitors
VCID: VC0519571
Molecular Formula: C29H37N3O
Molecular Weight: 443.635
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1334106-34-1 |
---|---|
Product Name | ASS234 |
Molecular Formula | C29H37N3O |
Molecular Weight | 443.635 |
IUPAC Name | N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |
Standard InChI | InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |
Standard InChIKey | ADCBAOTWERXLAP-UHFFFAOYSA-N |
SMILES | C#CCN(CC(N1C)=CC2=C1C=CC(OCCCC3CCN(CC4=CC=CC=C4)CC3)=C2)C |
Appearance | Solid powder |
Description | ASS234 is a multitarget directed propargylamine for alzheimer's disease therapy. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ASS234; AS S234; AS-S234 |
Reference | 1: Serrano MP, Herrero-Labrador R, Futch HS, Serrano J, Romero A, Fernandez AP, Samadi A, Unzeta M, Marco-Contelles J, Martínez-Murillo R. The proof-of-concept of ASS234: Peripherally administered ASS234 enters the central nervous system and reduces pathology in a male mouse model of Alzheimer disease. J Psychiatry Neurosci. 2016 Sep 20;41(6):150209. doi: 10.1503/jpn.150209. [Epub ahead of print] PubMed PMID: 27636528. 2: Ramsay RR, Majekova M, Medina M, Valoti M. Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration. Front Neurosci. 2016 Aug 22;10:375. doi: 10.3389/fnins.2016.00375. Review. PubMed PMID: 27597816; PubMed Central PMCID: PMC4992697. 3: Marco-Contelles J, Unzeta M, Bolea I, Esteban G, Ramsay RR, Romero A, Martínez-Murillo R, Carreiras MC, Ismaili L. ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy. Front Neurosci. 2016 Jun 28;10:294. doi: 10.3389/fnins.2016.00294. PubMed PMID: 27445665; PubMed Central PMCID: PMC4923252. 4: Ramos E, Romero A, Marco-Contelles J, Del Pino J. Upregulation of Antioxidant Enzymes by ASS234, a Multitarget Directed Propargylamine for Alzheimer's Disease Therapy. CNS Neurosci Ther. 2016 Sep;22(9):799-802. doi: 10.1111/cns.12590. PubMed PMID: 27380946. 5: Unzeta M, Esteban G, Bolea I, Fogel WA, Ramsay RR, Youdim MB, Tipton KF, Marco-Contelles J. Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease. Front Neurosci. 2016 May 25;10:205. doi: 10.3389/fnins.2016.00205. Review. PubMed PMID: 27252617; PubMed Central PMCID: PMC4879129. 6: Hughes RE, Nikolic K, Ramsay RR. One for All? Hitting Multiple Alzheimer's Disease Targets with One Drug. Front Neurosci. 2016 Apr 25;10:177. doi: 10.3389/fnins.2016.00177. Review. PubMed PMID: 27199640; PubMed Central PMCID: PMC4842778. 7: Bautista-Aguilera OM, Samadi A, Chioua M, Nikolic K, Filipic S, Agbaba D, Soriano E, de Andrés L, Rodríguez-Franco MI, Alcaro S, Ramsay RR, Ortuso F, Yañez M, Marco-Contelles J. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2- yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. J Med Chem. 2014 Dec 26;57(24):10455-63. doi: 10.1021/jm501501a. PubMed PMID: 25418133. 8: Bautista-Aguilera OM, Esteban G, Chioua M, Nikolic K, Agbaba D, Moraleda I, Iriepa I, Soriano E, Samadi A, Unzeta M, Marco-Contelles J. Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease: design, synthesis, biochemical evaluation, ADMET, molecular modeling, and QSAR analysis of novel donepezil-pyridyl hybrids. Drug Des Devel Ther. 2014 Oct 13;8:1893-910. doi: 10.2147/DDDT.S69258. PubMed PMID: 25378907; PubMed Central PMCID: PMC4207550. 9: del Pino J, Ramos E, Aguilera OM, Marco-Contelles J, Romero A. Wnt signaling pathway, a potential target for Alzheimer's disease treatment, is activated by a novel multitarget compound ASS234. CNS Neurosci Ther. 2014 Jun;20(6):568-70. doi: 10.1111/cns.12269. PubMed PMID: 24712554. 10: Esteban G, Allan J, Samadi A, Mattevi A, Unzeta M, Marco-Contelles J, Binda C, Ramsay RR. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by ASS234, a multi-target compound designed for use in Alzheimer's disease. Biochim Biophys Acta. 2014 Jun;1844(6):1104-10. doi: 10.1016/j.bbapap.2014.03.006. PubMed PMID: 24642166. 11: Bautista-Aguilera OM, Esteban G, Bolea I, Nikolic K, Agbaba D, Moraleda I, Iriepa I, Samadi A, Soriano E, Unzeta M, Marco-Contelles J. Design, synthesis, pharmacological evaluation, QSAR analysis, molecular modeling and ADMET of novel donepezil-indolyl hybrids as multipotent cholinesterase/monoamine oxidase inhibitors for the potential treatment of Alzheimer's disease. Eur J Med Chem. 2014 Mar 21;75:82-95. doi: 10.1016/j.ejmech.2013.12.028. PubMed PMID: 24530494. 12: Bolea I, Gella A, Monjas L, Pérez C, Rodríguez-Franco MI, Marco-Contelles J, Samadi A, Unzeta M. Multipotent, permeable drug ASS234 inhibits Aβ aggregation, possesses antioxidant properties and protects from Aβ-induced apoptosis in vitro. Curr Alzheimer Res. 2013 Oct;10(8):797-808. PubMed PMID: 23919774. 13: Stasiak A, Mussur M, Unzeta M, Samadi A, Marco-Contelles JL, Fogel WA. Effects of novel monoamine oxidases and cholinesterases targeting compounds on brain neurotransmitters and behavior in rat model of vascular dementia. Curr Pharm Des. 2014;20(2):161-71. PubMed PMID: 23701539. 14: Bolea I, Juárez-Jiménez J, de Los Ríos C, Chioua M, Pouplana R, Luque FJ, Unzeta M, Marco-Contelles J, Samadi A. Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. J Med Chem. 2011 Dec 22;54(24):8251-70. doi: 10.1021/jm200853t. PubMed PMID: 22023459. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume